4-Iodothiophene-2-carbaldehyde

Description

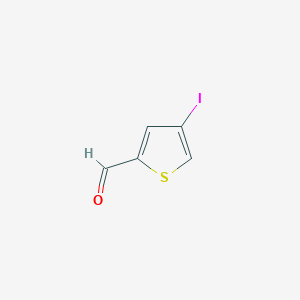

Structure

3D Structure

Properties

IUPAC Name |

4-iodothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IOS/c6-4-1-5(2-7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZOKISLKNLACDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617829 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18812-38-9 | |

| Record name | 4-Iodothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Iodothiophene-2-carbaldehyde molecular weight

An In-Depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and medicinal chemistry. Its structure, which incorporates a thiophene ring substituted with both a reactive iodine atom and a versatile aldehyde group, establishes it as a valuable bifunctional building block. The thiophene core is a recognized "privileged pharmacophore" in drug discovery, and its derivatives are integral to the development of organic electronics.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthetic utility, key applications, and handling protocols for this compound, intended for professionals in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The molecular weight is identical to its isomers, 3-iodothiophene-2-carbaldehyde and 5-iodothiophene-2-carbaldehyde, due to their shared molecular formula.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃IOS | [2] |

| Molecular Weight | 238.05 g/mol | [2] |

| CAS Number | 18812-38-9 | [3] |

| Appearance | Typically a solid (powder) | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [3][4] |

The Thiophene Scaffold: A Nexus of Reactivity

The thiophene ring system is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[1] This is due to its unique electronic properties and its ability to act as a bioisostere for other aromatic rings, influencing the compound's solubility, metabolism, and receptor-binding interactions.[1] In this compound, the thiophene core is augmented by two distinct functional groups that can be addressed with high selectivity.

-

The Iodo Group (C4-Position): The iodine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. This site is predominantly used for building carbon-carbon bonds through reactions like Suzuki-Miyaura and Stille couplings, enabling the synthesis of complex arylthiophene structures.[3] These structures are critical for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[3]

-

The Carbaldehyde Group (C2-Position): The aldehyde (formyl) group provides a reactive site for a different set of transformations, primarily nucleophilic addition and condensation reactions.[3] This functionality is invaluable in medicinal chemistry for constructing larger, more complex bioactive molecules or for linking the thiophene scaffold to other pharmacophores.[3][5]

Figure 1: Diagram illustrating the distinct reactive pathways enabled by the iodo and aldehyde functional groups.

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. While a complete dataset is proprietary to manufacturers, a predictive profile can be assembled based on data from its isomers and closely related analogues.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H-NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.0 ppm (singlet) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the aromatic ring current. Data from related 4-arylthiophene-2-carbaldehydes show this peak at δ ~9.95 ppm.[6] |

| Thiophene Protons (H3, H5) | δ 7.5 - 8.5 ppm (doublets) | Aromatic protons on the thiophene ring. Their exact shifts and coupling constants depend on the electronic environment. In a 4-phenyl analogue, these appear as singlets at δ 7.8 and 8.1 ppm.[6] | |

| FT-IR | Carbonyl Stretch (C=O) | 1660 - 1685 cm⁻¹ | This is a strong, characteristic absorption for an aromatic aldehyde. The parent thiophene-2-carbaldehyde shows this peak at ~1683 cm⁻¹.[7] |

| Aromatic C-H Stretch | ~3100 cm⁻¹ | Typical for C-H bonds on an aromatic ring. |

Core Applications & Experimental Protocols

The dual-reactivity profile makes this compound a strategic starting material for multi-step syntheses in both materials and life sciences.

Application in Organic Electronics

This molecule serves as a key monomer precursor for the synthesis of π-conjugated polymers.[3] The ability to controllably form C-C bonds at the 4-position allows for the creation of well-defined polymer backbones with tunable electronic and optical properties, essential for fabricating organic semiconductors.[3]

Application in Medicinal Chemistry

Derivatives of arylthiophene-2-carbaldehyde have demonstrated significant biological potential, including excellent antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa, as well as anti-urease and antioxidant capabilities.[3][6] The scaffold is used to synthesize novel compounds that are then screened for therapeutic activity.[6]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction to synthesize a 4-arylthiophene-2-carbaldehyde derivative, a common step in drug and materials discovery. The methodology is adapted from established procedures for related bromo- and aryl-thiophene carbaldehydes.[6]

Causality Behind Component Selection:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, well-established catalyst for Suzuki couplings, effective for coupling aryl halides with boronic acids/esters.[6]

-

Base: Potassium phosphate (K₃PO₄) is used as the base. It is sufficiently strong to facilitate the transmetalation step of the catalytic cycle and is known to give good yields in these types of reactions.[6]

-

Solvent System: A biphasic system like toluene/water is often used. The organic phase solubilizes the starting material and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[6]

Step-by-Step Methodology:

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or pinacol ester (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq, 5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via cannula.

-

Reaction: Heat the reaction mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-arylthiophene-2-carbaldehyde.

Figure 2: A typical experimental workflow for the synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki coupling.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety and maintaining the integrity of the compound.

-

Storage: The compound requires cold-chain transportation and must be stored in a dark, dry place under an inert atmosphere at 2-8°C to ensure stability.[3][4]

-

Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8][10] Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[11]

GHS Hazard Information (based on isomeric data):

| Hazard Class | Hazard Statement | Source |

| Acute Toxicity, Oral | H302: Harmful if swallowed | |

| Skin Irritation | H315: Causes skin irritation | |

| Eye Irritation | H319: Causes serious eye irritation | |

| Specific target organ toxicity | H335: May cause respiratory irritation |

Conclusion

This compound is a quintessential example of a modern heterocyclic building block. Its value is derived not just from the privileged thiophene core but from the strategic placement of two orthogonal functional groups. This bifunctionality provides chemists with a reliable and versatile platform for synthesizing complex molecular architectures, driving innovation in the development of advanced organic materials and novel therapeutic agents.

References

-

PubChem. 4-Bromothiophene-2-carbaldehyde. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. ResearchGate. Retrieved from [Link]

-

Shaukat, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health (NIH). Retrieved from [Link]

-

Saini, M. S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Retrieved from [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide. Retrieved from [Link]

-

Organic Syntheses. 2-Iodothiophene. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. Thiophene-2-carboxaldehyde, 98+%. Retrieved from [Link]

-

Wikipedia. Thiophene-2-carboxaldehyde. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound (CAS 18812-38-9) [benchchem.com]

- 4. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 4-(Piperazin-1-yl)thiophene-2-carbaldehyde | Benchchem [benchchem.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Iodothiophene-2-carbaldehyde: Properties, Reactivity, and Applications

This guide provides an in-depth exploration of 4-Iodothiophene-2-carbaldehyde, a versatile heterocyclic building block crucial in advanced chemical synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of facts to offer field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Strategic Importance of this compound

Thiophene-based compounds are privileged scaffolds in medicinal chemistry and materials science, owing to the unique electronic properties and structural versatility of the thiophene ring.[1] this compound (CAS No. 18812-38-9) distinguishes itself as a particularly valuable intermediate due to its bifunctional nature. It possesses two key reactive sites: an aldehyde group amenable to a wide range of classical transformations and a highly reactive carbon-iodine bond, which is an exceptional handle for modern transition-metal-catalyzed cross-coupling reactions.[2] This dual reactivity allows for sequential, regioselective modifications, making it a powerful precursor for the synthesis of complex π-conjugated systems, organic semiconductors, and pharmacologically active molecules.[2][3]

Core Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties is the foundation of its effective use in the laboratory. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 18812-38-9 | [4][5] |

| Molecular Formula | C₅H₃IOS | [4] |

| Molecular Weight | 238.05 g/mol | [4][5] |

| Physical State | Yellow to white solid | [5] |

| Melting Point | Not available | [5] |

| Boiling Point | Not available | [5] |

| Storage | Keep in a dark place, inert atmosphere, store at 2-8 °C | [2][5][6] |

Safety and Handling: this compound is classified as harmful and an irritant.[4]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5][7]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

Synthesis and Spectroscopic Characterization

While not commercially available in bulk, this compound can be synthesized through established methods of electrophilic halogenation of the thiophene ring. A common and effective approach involves the direct iodination of thiophene-2-carbaldehyde.

Proposed Synthetic Workflow

The synthesis leverages the reactivity of the thiophene ring towards electrophiles. The use of iodine in the presence of a catalyst like mercuric oxide provides a reliable route to 2-iodothiophene, which can then be formylated.[8] Alternatively, direct iodination of thiophene-2-carbaldehyde can be achieved.

Caption: Proposed workflow for the synthesis of this compound.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the aldehyde proton (CHO) in the downfield region (typically δ 9.8-10.0 ppm), and two doublets or singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the thiophene ring.[9]

-

¹³C NMR: The carbon spectrum will feature a characteristic peak for the aldehyde carbonyl carbon around 180-185 ppm, along with four signals for the thiophene ring carbons.

-

IR Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aldehyde will be prominent in the region of 1665-1685 cm⁻¹.[10][11]

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The aldehyde provides a site for nucleophilic addition and condensation, while the C-I bond is a premier substrate for carbon-carbon bond formation via cross-coupling.

Reactions of the Aldehyde Group

The electrophilic aldehyde group readily participates in a variety of transformations, including:

-

Condensation Reactions: Formation of imines (Schiff bases) with primary amines, hydrazones with hydrazines, and new C-C bonds via Knoevenagel or Wittig-type reactions. These are foundational for extending conjugation or introducing new functional moieties.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (-CH₂OH) using mild reducing agents like sodium borohydride (NaBH₄), providing a hydroxymethyl group for further functionalization.[12]

-

Oxidation: Strong oxidizing agents can convert the aldehyde to a carboxylic acid (-COOH), yielding 4-iodothiophene-2-carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, offering a significant advantage over the analogous bromo or chloro derivatives due to the lower bond dissociation energy, which facilitates faster oxidative addition to the Pd(0) catalyst.[13]

This reaction is one of the most powerful methods for forming C-C bonds between an aryl halide and an organoboron compound (boronic acid or ester).[14][15] It is widely used to synthesize biaryl and heteroaryl structures.[3][9]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling This protocol is adapted from established procedures for similar substrates.[9]

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%. The choice of catalyst and ligand is critical; for challenging couplings, more advanced phosphine ligands like XPhos may be required.[16]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent and water (e.g., Toluene/H₂O 4:1, Dioxane/H₂O, or DMF) is common.[9] The water is essential for the transmetalation step.

-

Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4-arylthiophene-2-carbaldehyde.

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing conjugated enynes and arylalkynes.[17] It is invaluable for synthesizing rigid, linear structures found in advanced materials and pharmaceuticals. The reaction typically employs a dual-catalyst system of palladium and a copper(I) salt.[13][18]

Caption: Interlinked catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling This protocol is based on general Sonogashira conditions.[18][19]

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.3 equiv) in a suitable anhydrous solvent such as THF or DMF.

-

Catalyst Addition: Add the palladium catalyst, often PdCl₂(PPh₃)₂ (3 mol%), and the copper co-catalyst, copper(I) iodide (CuI, 5-10 mol%).[20]

-

Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also serves as a solvent in some cases. The base is crucial for deprotonating the terminal alkyne.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by flash column chromatography to isolate the coupled product.

The Heck reaction forms a C-C bond between an aryl halide and an alkene in the presence of a base and a palladium catalyst.[21] It is a powerful tool for the vinylation of aryl rings.

Experimental Protocol: Heck Reaction This protocol follows general principles of the Heck reaction.[22]

-

Setup: Combine this compound (1.0 equiv), the alkene (e.g., n-butyl acrylate, 1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃) in a reaction vessel.

-

Solvent and Base: Add a polar aprotic solvent like DMF or NMP and an inorganic or organic base (e.g., K₂CO₃, NaOAc, or Et₃N, 2.0-3.0 equiv).

-

Reaction: Heat the sealed reaction vessel to 80-140 °C. The high temperature is often necessary, especially for less reactive alkenes.

-

Workup: After cooling, filter the reaction mixture to remove the palladium black and inorganic salts. Dilute the filtrate with water and extract with an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic extracts. Purify the resulting crude material via column chromatography or distillation.

Applications in Research and Development

The unique structure of this compound makes it a high-value building block in several advanced research areas:

-

Materials Science: It is a key precursor for synthesizing conjugated polymers and small molecules used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The ability to systematically build out complex aromatic systems via cross-coupling is central to tuning the electronic and optical properties of these materials.

-

Medicinal Chemistry: Thiophene derivatives are known to possess a wide range of biological activities.[1] The aldehyde functionality on this scaffold allows for the synthesis of imines, hydrazones, and other derivatives that can be screened for therapeutic potential. For example, various 4-arylthiophene-2-carbaldehydes have shown promising antibacterial, antiurease, and antioxidant activities.[2][3][9]

Conclusion

This compound is a strategically important bifunctional intermediate. Its value lies not just in the presence of two reactive handles, but in their orthogonal nature, which allows for controlled, stepwise molecular construction. A deep understanding of its reactivity, particularly the nuances of palladium-catalyzed cross-coupling reactions, empowers chemists to leverage this building block to its full potential. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary for researchers to confidently and effectively incorporate this compound into their synthetic programs, accelerating innovation in both drug discovery and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Handy, S. T., & Zhang, Y. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters, 47(26), 4455-4458. Available from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Reaction. Retrieved from [Link]

-

Ahmad, R., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14711-14726. Available from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling of aryl iodides/bromides and 2-iodothiophene with n-butyl.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

PubMed. (2013). Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link]

-

PubMed Central. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

-

Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

-

PubMed Central. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Retrieved from [Link]

-

Beilstein Journals. (2016). Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5370-19-4, 5-Iodothiophene-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromothiophene-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Kuwait Journal of Science. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Retrieved from [Link]

-

ChemBK. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Iodothiophene. Retrieved from [Link]

-

Thermo Scientific Alfa Aesar. (n.d.). Thiophene-2-carboxaldehyde, 98+% 100 g. Retrieved from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (CAS 18812-38-9) [benchchem.com]

- 3. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H3IOS | CID 21766885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 5370-19-4|5-Iodothiophene-2-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 3-iodothiophene-2-carbaldehyde | 930-97-2 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. BJOC - Scope and limitations of a DMF bio-alternative within Sonogashira cross-coupling and Cacchi-type annulation [beilstein-journals.org]

- 20. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]

- 21. Heck Reaction [organic-chemistry.org]

- 22. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Iodothiophene-2-carbaldehyde

Abstract: 4-Iodothiophene-2-carbaldehyde is a pivotal heterocyclic building block, extensively utilized as a versatile intermediate in the synthesis of π-conjugated polymers, organic semiconductors, and bioactive molecules.[1] Its structure, featuring both a reactive iodine substituent and an aldehyde functional group, allows for sequential and site-specific modifications, making it invaluable for developing complex molecular architectures for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and novel therapeutics.[1][2] This guide provides an in-depth analysis of the primary synthetic strategies for obtaining this compound, focusing on a robust and regioselective protocol. We will dissect the underlying chemical principles, offer a detailed step-by-step methodology, and discuss alternative routes, grounding our recommendations in established chemical literature to ensure scientific integrity and practical applicability for researchers in materials science and drug development.

Chapter 1: Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: achieving precise regiocontrol on an electronically sensitive five-membered ring. Two primary retrosynthetic pathways can be envisioned for its construction.

1.1. Retrosynthetic Pathways

-

Route A: Electrophilic Iodination. This approach begins with the commercially available thiophene-2-carbaldehyde and attempts to introduce an iodine atom at the C4 position via an electrophilic aromatic substitution (SEAr) reaction.

-

Route B: Formylation of an Iodinated Precursor. This strategy involves starting with a pre-iodinated thiophene, such as 3-iodothiophene, and introducing the aldehyde group at the C2 position.

These divergent strategies are visualized in the retrosynthetic analysis below.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 4-Iodothiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for 4-Iodothiophene-2-carbaldehyde, a key building block in medicinal chemistry and materials science. By delving into the principles and practical aspects of various spectroscopic techniques, this document aims to equip researchers with the necessary knowledge to identify, characterize, and utilize this compound effectively in their work.

Introduction to this compound

This compound (CAS No. 18812-38-9) is a substituted thiophene derivative featuring an aldehyde group at the 2-position and an iodine atom at the 4-position.[1][2][3][4] This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals and organic electronic materials. The electron-withdrawing nature of the aldehyde and the presence of the bulky, polarizable iodine atom significantly influence the electronic and steric properties of the thiophene ring, which in turn are reflected in its spectroscopic signatures. A thorough understanding of its spectroscopic data is therefore paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

Molecular Structure and Key Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₃IOS | [1][2] |

| Molecular Weight | 238.05 g/mol | [1][2] |

| CAS Number | 18812-38-9 | [1][2][3][4] |

| Appearance | Yellow oil |

Below is a diagram illustrating the molecular structure of this compound with atom numbering.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.

Theoretical Principles of NMR Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons, their multiplicity (splitting pattern), and their relative numbers (integration). The chemical shift (δ) is influenced by the electron density around the proton. Electron-withdrawing groups, like the aldehyde and iodine, deshield nearby protons, causing them to resonate at higher chemical shifts (downfield).

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts of carbon atoms are also sensitive to their electronic environment.

Experimental Protocol: Acquiring NMR Spectra

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition:

-

Spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.

-

For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum to single lines for each carbon.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals corresponding to the aldehydic proton and the two aromatic protons on the thiophene ring.

Experimental ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.89 | d | 1.3 | H (aldehyde) |

| 7.80 | t | 1.3 | H5 |

| 7.75 | d | 1.3 | H3 |

Source: Supporting Information for an undisclosed publication.

Interpretation:

-

Aldehydic Proton (9.89 ppm): This proton appears significantly downfield due to the strong deshielding effect of the adjacent carbonyl group. It is observed as a doublet due to a small coupling with the H5 proton.

-

Thiophene Protons (7.80 and 7.75 ppm): The two protons on the thiophene ring are in different chemical environments and thus have different chemical shifts. The deshielding effect of the aldehyde group and the iodine atom influences their positions. The observed multiplicities (doublet and triplet, which in this case is likely a doublet of doublets with one coupling being very small, appearing as a triplet) arise from coupling to each other and to the aldehydic proton.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Experimental ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| 181.6 | C (aldehyde) |

| 145.0 | C2 |

| 143.0 | C5 |

| 137.8 | C3 |

| (Not reported) | C4 |

Source: Supporting Information for an undisclosed publication.

Interpretation:

-

Carbonyl Carbon (181.6 ppm): The aldehydic carbon resonates at a very high chemical shift, which is characteristic of carbonyl carbons.

-

Thiophene Carbons (145.0, 143.0, 137.8 ppm): The carbon atoms of the thiophene ring appear in the aromatic region. The carbon directly attached to the iodine (C4) is expected to have a significantly lower chemical shift due to the heavy atom effect of iodine, but this was not reported in the available data. The carbons attached to the aldehyde (C2) and the other ring carbon (C5 and C3) are all deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Theoretical Principles of IR Spectroscopy

Different types of bonds and functional groups have characteristic vibrational frequencies. The C=O stretch of an aldehyde is a very strong and sharp absorption. Aromatic C-H and C=C stretching vibrations are also characteristic.

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Lower the press to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

Predicted IR Spectral Data and Interpretation

Predicted Key IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~1670-1685 | Strong, Sharp | C=O stretch (aldehyde) |

| ~1500-1400 | Medium | Aromatic C=C stretching |

| ~850-700 | Strong | C-H out-of-plane bending |

| ~600-500 | Medium | C-I stretch |

Interpretation:

-

Aldehydic C-H Stretch (~2820, ~2720 cm⁻¹): The presence of two bands in this region is a characteristic feature of aldehydes and arises from Fermi resonance between the C-H stretching fundamental and the first overtone of the C-H bending vibration.

-

C=O Stretch (~1670-1685 cm⁻¹): A strong, sharp peak in this region is indicative of the carbonyl group of the aldehyde. Conjugation with the thiophene ring is expected to lower this frequency compared to a saturated aldehyde.

-

Aromatic Vibrations: The aromatic C-H and C=C stretching vibrations confirm the presence of the thiophene ring.

-

C-I Stretch (~600-500 cm⁻¹): A band in the lower frequency region is expected for the carbon-iodine bond stretch.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Theoretical Principles of Mass Spectrometry

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a molecular ion (M⁺˙). This molecular ion can then fragment into smaller charged and neutral pieces. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of an ion, which can be used to determine its elemental composition.

Experimental Protocol: HRMS Analysis

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition:

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system.

-

The instrument is calibrated to ensure high mass accuracy.

HRMS Data and Interpretation

Experimental HRMS Data:

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 238.9023 | 238.9028 |

Source: Supporting Information for an undisclosed publication.

Interpretation:

The high-resolution mass spectrum provides the exact mass of the protonated molecule, which is consistent with the molecular formula C₅H₄IOS. This confirms the elemental composition of the compound.

Predicted Fragmentation Pattern:

The fragmentation of this compound in an EI mass spectrometer is expected to proceed through several key pathways:

Caption: Predicted major fragmentation pathways for this compound.

-

Loss of a hydrogen radical (-H•): This would result in a fragment at m/z 237.

-

Loss of the formyl radical (-CHO•): This would lead to a fragment at m/z 209.

-

Loss of an iodine radical (-I•): This would produce a fragment at m/z 111. This is often a favorable fragmentation pathway for iodo-aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Theoretical Principles of UV-Vis Spectroscopy

Molecules with π-systems, such as aromatic rings and carbonyl groups, can absorb UV or visible light, which promotes an electron from a lower energy molecular orbital to a higher energy one. The most common transitions are π → π* and n → π*. Conjugation shifts the absorption maxima (λ_max) to longer wavelengths.

Experimental Protocol: UV-Vis Spectral Acquisition

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

Record a baseline spectrum of the solvent in a cuvette.

-

Record the spectrum of the sample solution in a matched cuvette.

Predicted UV-Vis Spectral Characteristics

While an experimental UV-Vis spectrum is not available, the expected absorptions can be inferred from the structure. Thiophene itself has a strong π → π* transition around 231 nm. The presence of the conjugated aldehyde group is expected to shift this absorption to a longer wavelength (a bathochromic shift). A weaker n → π* transition from the carbonyl group is also expected at a longer wavelength. The polymerization of thiophene-2-carbaldehyde has been shown to result in a polymer with absorption maxima at 443, 657, and 746 nm, indicating a highly conjugated system.[2]

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while HRMS verifies the elemental composition. The predicted IR and UV-Vis spectra offer further confirmation of the functional groups and electronic structure. This collection of data serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently work with this important chemical building block.

References

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... - ResearchGate. Available at: [Link]

-

Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst - ResearchGate. Available at: [Link]

-

This compound, min 95%, 100 mg - CP Lab Safety. Available at: [Link]

-

CAS RN 18812-38-9 | this compound ... - Autech. Available at: [Link]

-

This compound | C5H3IOS | CID 21766885 - PubChem. Available at: [Link]

Sources

4-Iodothiophene-2-carbaldehyde structural analysis

An In-depth Technical Guide to the Structural Analysis of 4-Iodothiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive structural analysis of this compound (CAS No. 18812-38-9), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The document delineates the synergistic application of fundamental and advanced analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to achieve an unambiguous structural elucidation. We explore the distinct electronic influence of the C4-iodo and C2-aldehyde substituents on the thiophene scaffold, offering field-proven insights into the interpretation of spectral data. Detailed, self-validating experimental protocols are provided for each analytical method. Furthermore, the guide discusses the molecule's synthetic utility, particularly in metal-catalyzed cross-coupling reactions, linking its structural features directly to its chemical reactivity and potential applications in the development of novel therapeutics and organic electronics.[2][3]

Introduction: The Thiophene Scaffold in Modern Chemistry

The thiophene ring is a privileged pharmacophore in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[4][5] Its bioisosteric relationship with the benzene ring allows for the modulation of physicochemical properties such as solubility and metabolism, enhancing drug-receptor interactions.[6] Thiophene derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][7]

Beyond pharmaceuticals, the unique electronic characteristics of substituted thiophenes have positioned them as critical components in materials science, particularly in the synthesis of conjugated polymers and organic semiconductors for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][8]

This compound emerges as a particularly valuable intermediate. Its structure is bifunctional:

-

The aldehyde group at the C2 position serves as a versatile handle for nucleophilic addition, condensation, and reductive amination reactions.[9]

-

The iodine atom at the C4 position is an excellent leaving group for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, enabling the facile construction of complex C-C bonds.[1][3]

A precise understanding of its structure is therefore paramount for predicting its reactivity and designing rational synthetic pathways. This guide provides the analytical framework for that purpose.

General Analytical Workflow

The structural confirmation of a synthesized or procured batch of this compound follows a logical, multi-technique approach. This ensures orthogonality in the data, where each technique provides unique and complementary information, leading to a robust and definitive structural assignment.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic and Structural Characterization

This section details the expected outcomes from core analytical techniques. While a definitive crystal structure is not publicly available, the combination of spectroscopic methods provides an unequivocal structural assignment.

General Properties

A summary of the key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 18812-38-9 | [10] |

| Molecular Formula | C₅H₃IOS | [10] |

| Molecular Weight | 238.05 g/mol | [10] |

| IUPAC Name | This compound | [10] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental formula of the compound.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Preparation: Dissolve a trace amount of the purified compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV.

-

Analysis: Acquire the mass spectrum over a range of m/z 40-300.

Expected Data & Interpretation

| m/z (Daltons) | Assignment | Rationale |

| 238 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecular weight of C₅H₃¹²⁷IOS. The presence of sulfur may give a small M+2 peak (~4.4% of M⁺˙) due to the ³⁴S isotope. |

| 237 | [M-H]⁺ | Loss of a hydrogen radical, typically from the aldehyde. |

| 209 | [M-CHO]⁺ | A common fragmentation pattern for aldehydes, involving the loss of the formyl group (29 Da). |

| 111 | [M-I]⁺ | Cleavage of the C-I bond, resulting in the loss of an iodine radical (127 Da). This fragment, C₅H₃OS⁺, is indicative of the core thiophene aldehyde structure. |

Scientist's Note: The molecular ion peak at m/z 238 should be strong and easily identifiable, confirming the compound's gross formula. High-resolution mass spectrometry (HRMS) would further validate the elemental composition, distinguishing it from any potential isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, most notably the aldehyde carbonyl.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Assignment | Interpretation |

| ~3100 | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the thiophene ring. |

| ~2820 & ~2720 | C-H stretch (aldehyde) | Characteristic "Fermi doublet" for the aldehyde C-H bond, providing strong evidence for this functional group.[11] |

| ~1670-1660 | C=O stretch (carbonyl) | Key diagnostic peak. This strong, sharp absorption confirms the presence of the aldehyde. Its position is slightly lower than a typical aliphatic aldehyde due to conjugation with the thiophene ring.[12] |

| ~1500-1400 | C=C stretch (aromatic) | In-ring stretching vibrations of the thiophene scaffold. |

Scientist's Note: The most informative peak is the carbonyl (C=O) stretch. Its presence and position are critical for confirming the aldehyde functionality. The absence of a broad O-H stretch around 3300 cm⁻¹ confirms that the aldehyde has not been over-oxidized to a carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise connectivity and electronic environment of the atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A sufficient number of scans should be acquired to observe the quaternary carbon (C4).

¹H NMR: Expected Data & Interpretation

The electron-withdrawing aldehyde group and the electronegative iodine atom significantly influence the chemical shifts of the thiophene protons.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| CHO | 9.9 - 10.0 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent oxygen atom and is typically found far downfield.[3] |

| H5 | 8.0 - 8.2 | Singlet (s) or Doublet (d) | J ≈ 1.5 Hz (if coupled to H3) | Deshielded due to its position between the electron-withdrawing sulfur atom and the aldehyde group. Long-range coupling to H3 may be observed. |

| H3 | 7.7 - 7.9 | Singlet (s) or Doublet (d) | J ≈ 1.5 Hz (if coupled to H5) | This proton is adjacent to the iodine and the aldehyde-bearing carbon, leading to a downfield shift. |

Scientist's Note: In a closely related compound, 4-phenylthiophene-2-carbaldehyde, the two thiophene protons appear as distinct singlets at δ 8.1 and δ 7.8 ppm.[3] A similar pattern is expected here, with the lack of a large (~5 Hz) coupling constant confirming the 2,4-substitution pattern.

¹³C NMR: Expected Data & Interpretation

The carbon spectrum provides complementary information, confirming the carbon skeleton.

| Carbon | Predicted δ (ppm) | Rationale |

| C2 (C-CHO) | 145 - 150 | The carbon attached to the aldehyde is deshielded. |

| C3 | 138 - 142 | Aromatic carbon adjacent to two substituted carbons. |

| C4 (C-I) | 80 - 90 | Key diagnostic peak. The "heavy atom effect" of iodine causes a significant upfield shift for the carbon to which it is attached. This is a highly characteristic feature. |

| C5 | 135 - 140 | Deshielded due to proximity to the sulfur atom. |

| CHO | 182 - 185 | The carbonyl carbon is the most deshielded carbon in the molecule, as expected.[13][14] |

Reactivity Profile: A Bifunctional Synthetic Hub

The confirmed structure of this compound dictates its utility in organic synthesis. It acts as a hub for introducing a substituted thiophene moiety or for further elaboration into more complex scaffolds.

Caption: Key reaction pathways for the bifunctional this compound.

This dual reactivity allows for orthogonal synthetic strategies. For instance, a Suzuki coupling can be performed first to install a desired aryl group at the C4 position, followed by a reductive amination at the C2-aldehyde to build a different part of a target molecule. This versatility is precisely what makes the compound a valuable building block for constructing libraries of complex molecules for drug discovery screening.[3]

Conclusion

The structural analysis of this compound is achieved through a synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Each technique provides critical, complementary data points: MS confirms the molecular formula, IR identifies the key aldehyde functional group, and multi-dimensional NMR elucidates the precise atom connectivity and substitution pattern. The interpretation of the spectral data is heavily influenced by the electronic effects of the iodo and aldehyde substituents, leading to characteristic shifts in the spectra, such as the significant upfield shift of the iodine-bearing carbon in the ¹³C NMR spectrum. This robust structural characterization provides high confidence in the material's identity and underpins its rational application as a versatile bifunctional intermediate in the synthesis of novel compounds for pharmaceutical and material science research.

References

- Benchchem. (n.d.). The Synthesis and Significance of 3,4-Substituted Thiophenes: A Technical Guide.

- Khan, W., et al. (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central.

- (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health.

- (n.d.). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar.

- (2025-08-06). Applications substituted 2-aminothiophenes in drug design. ResearchGate.

- Benchchem. (n.d.). This compound (CAS 18812-38-9).

- (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Benchchem. (n.d.). 4-Iodothiophene-3-carbaldehyde Supplier.

- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University.

- Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3.

- (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... ResearchGate.

- (2013-11-27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health.

- (2025-01-01). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. This compound (CAS 18812-38-9) [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. jchps.com [jchps.com]

- 9. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 10. This compound | C5H3IOS | CID 21766885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Electrophilic substitution on iodinated thiophenes

An In-Depth Technical Guide to the Electrophilic Substitution on Iodinated Thiophenes

Abstract

Iodinated thiophenes are pivotal building blocks in the synthesis of pharmaceuticals, functional materials, and organic electronics. Their utility stems from the carbon-iodine bond's susceptibility to further transformations, such as cross-coupling reactions. However, the functionalization of the thiophene ring itself via electrophilic aromatic substitution (SEAr) is a nuanced process, governed by the unique electronic interplay of the sulfur heteroatom and the iodine substituent. This guide provides a comprehensive exploration of the principles, regiochemical outcomes, and practical methodologies associated with the electrophilic substitution on 2-iodothiophene and 3-iodothiophene, offering researchers a predictive framework and actionable protocols for targeted synthesis.

Foundational Principles: Electrophilic Substitution on the Thiophene Nucleus

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, exhibiting a reactivity significantly greater than that of benzene.[1] This enhanced reactivity is a direct consequence of the sulfur atom's ability to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction through the delocalization of its lone pair of electrons.[1]

The general mechanism is a two-step process:

-

Attack of the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized σ-complex.[2][3]

-

Deprotonation: A base removes a proton from the carbon that formed the new bond, restoring the aromaticity of the ring and yielding the substituted product.[1]

A critical aspect of thiophene chemistry is its regioselectivity. Electrophilic attack preferentially occurs at the C2 (α) position over the C3 (β) position.[4][5] The rationale lies in the superior stability of the intermediate σ-complex. Attack at C2 allows for the positive charge to be delocalized over three atoms, including the sulfur, which can accommodate the charge through a stable sulfonium ion resonance structure.[1][4] In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors, neither of which effectively delocalizes the charge onto the sulfur atom.[1]

The Directing Effects of Iodine: A Duality of Influence

When an iodine atom is appended to the thiophene ring, it exerts two opposing electronic effects that dictate the course of subsequent electrophilic substitutions.[6]

-

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and withdraws electron density from the ring via the sigma bond. This effect is deactivating, making the iodinated thiophene ring less reactive than the parent thiophene.

-

Resonance Effect (+M): The iodine atom possesses lone pairs of electrons that can be donated into the aromatic π-system. This resonance donation enriches the electron density at the ortho and para positions relative to the meta position. This effect is directing.[6]

For halogens, the deactivating inductive effect generally outweighs the activating resonance effect, yet the resonance effect is still the primary determinant of regioselectivity.[6]

Electrophilic Substitution on 2-Iodothiophene

In 2-iodothiophene, the C5 position is the most activated and sterically accessible site for electrophilic attack. The rationale is twofold:

-

Inherent Thiophene Reactivity: The C5 position is an α-position, which is inherently the most reactive site on the thiophene ring.[4]

-

Iodine Directing Effect: The C5 position is para to the iodine substituent, receiving electron density through the +M resonance effect. The C3 position, being ortho to the iodine, is also activated by resonance but is a less reactive β-position of the thiophene ring.

Therefore, electrophilic substitution on 2-iodothiophene overwhelmingly yields the 2,5-disubstituted product.

Electrophilic Substitution on 3-Iodothiophene

The regioselectivity for 3-iodothiophene is more complex, as multiple positions are activated.

-

C2 Position: This is an α-position (highly activated) and is ortho to the iodine atom (resonance activated).

-

C5 Position: This is also an α-position (highly activated) and is meta to the iodine atom from one direction but can be considered para-like in the overall π-system.

-

C4 Position: This is a β-position (less activated) and is ortho to the iodine atom (resonance activated).

In practice, the inherent reactivity of the α-positions dominates. Electrophilic attack occurs preferentially at the C2 and C5 positions. The C2 position, being both an α-position and ortho to the directing iodine group, is often the major site of substitution. However, mixtures of 2,3- and 3,5-disubstituted products can be formed, with the ratio often depending on the specific electrophile and reaction conditions.[7]

Key Electrophilic Substitution Reactions & Methodologies

The iodothiophene scaffold can be elaborated using a variety of classic electrophilic substitution reactions. The choice of reagents and conditions is critical to achieving high yields and selectivities.

| Reaction Type | Common Reagents & Conditions | Expected Major Product (from 2-Iodothiophene) | Typical Yield | Reference |

| Iodination | N-Iodosuccinimide (NIS), Acetic Acid | 2,5-Diiodothiophene | Good to Excellent | [7][8] |

| Bromination | N-Bromosuccinimide (NBS), DMF or CH₂Cl₂ | 2-Bromo-5-iodothiophene | High | [9] |

| Nitration | Fuming HNO₃, Acetic Anhydride, -10 °C to 10 °C | 2-Iodo-5-nitrothiophene | Moderate | [10] |

| Acylation | Acetic Anhydride, Phosphoric Acid or Iodine catalyst | 2-Acetyl-5-iodothiophene | Good | [9][11] |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 5-Iodothiophene-2-carbaldehyde | High | [12][13] |

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from literature procedures, designed to be self-validating through clear, concise steps.

Protocol 1: Vilsmeier-Haack Formylation of 2-Iodothiophene

Causality: The Vilsmeier-Haack reaction is ideal for formylating electron-rich heterocycles.[12] It employs a mild electrophile, the Vilsmeier reagent ([Me₂N=CHCl]⁺), which avoids the harsh conditions of other formylation methods that could lead to decomposition or de-iodination. The reaction proceeds via electrophilic substitution, followed by hydrolysis of the resulting iminium salt during workup to reveal the aldehyde.[13][14]

-

Step 1: Reagent Preparation. In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath.

-

Step 2: Vilsmeier Reagent Formation. Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes. The solution will become thick and crystalline, forming the Vilsmeier reagent.

-

Step 3: Substrate Addition. Dissolve 2-iodothiophene (1 equivalent) in a minimal amount of DMF or a suitable solvent like 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent mixture.

-

Step 4: Reaction. After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Step 5: Workup. Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7.

-

Step 6: Extraction and Purification. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 5-iodothiophene-2-carbaldehyde.

Protocol 2: Bromination of 2-Iodothiophene with NBS

Causality: N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine (Br⁺).[9] The reaction is often performed in a polar aprotic solvent like DMF, which helps to polarize the N-Br bond, facilitating the electrophilic attack. The reaction is highly regioselective for the C5 position due to the strong directing effects previously discussed.

-

Step 1: Reaction Setup. Dissolve 2-iodothiophene (1 equivalent) in DMF in a round-bottom flask under a nitrogen atmosphere.

-

Step 2: Reagent Addition. Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15 minutes, keeping the temperature below 5 °C.

-

Step 3: Reaction. Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Step 4: Workup. Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Step 5: Purification. Wash the combined organic layers with water, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude 2-bromo-5-iodothiophene is often pure enough for subsequent steps or can be further purified by chromatography if necessary.

Conclusion

The electrophilic substitution of iodinated thiophenes is a predictable and powerful tool for the synthesis of highly functionalized heterocyclic compounds. The regiochemical outcome is a delicate balance between the inherent α-directing nature of the thiophene sulfur atom and the ortho-, para-directing resonance effect of the iodine substituent. For 2-iodothiophene, substitution occurs almost exclusively at the C5 position. For 3-iodothiophene, a competition between the C2 and C5 positions is observed, with the C2 position often favored. By understanding these core principles and employing robust methodologies such as the Vilsmeier-Haack formylation or NBS halogenation, researchers can confidently design synthetic routes to complex and valuable iodothiophene derivatives.

References

- Brainly.in. (2023-12-27). explain electrophilic substitution reaction in thiophene.

- Benchchem. Electrophilic Substitution on the Thiophene Ring: A Technical Guide.

- Taylor, R. (2008). Electrophilic Substitution of Thiophene and its Derivatives.

- Fareedian chemistry. (2020-04-07). Electrophilic substitution of thiophene. YouTube.

- ProQuest.

- Gauth. Explain by equation why Thiophene undergoes electrophilic substitution reaction in a position.

- ResearchGate. (2025-08-10).

- Hartough, H. D., & Kosak, A. I. (1946). Acylation Studies in the Thiophene and Furan Series. I. Iodine and Hydriodic Acid Catalysts. Journal of the American Chemical Society.

- University course m

- Gunanathan, C., & Mevada, D. (2017). Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens. PMC - NIH.

- Gendron, T., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU.

- OrganicChemistryTutor.com. (2022-04-20).

- Hartough, H. D. (1949). Acylation of thiophene.

- J&K Scientific LLC. (2025-03-22). Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- Wikipedia. Vilsmeier–Haack reaction.

- NROChemistry. (2021-06-19). Vilsmeier-Haack Reaction. YouTube.

- Thiophene #!Electrophilic substitution reactions. (2025-08-09). YouTube.

- Organic Syntheses Procedure. 2-nitrothiophene.

Sources

- 1. benchchem.com [benchchem.com]

- 2. brainly.in [brainly.in]

- 3. researchgate.net [researchgate.net]

- 4. Solved: Explain by equation why Thiophene undergoes electrophilic substitution reaction in a posi [Chemistry] [gauthmath.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jk-sci.com [jk-sci.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

4-Iodothiophene-2-carbaldehyde safety and handling

An In-depth Technical Guide to the Safe Handling of 4-Iodothiophene-2-carbaldehyde

For professionals in research, chemical synthesis, and drug development, the meticulous handling of specialized reagents is paramount. This compound, a halogenated heterocyclic aldehyde, serves as a valuable building block in the synthesis of complex organic molecules. Its reactivity, however, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed examination of the safety and handling procedures for this compound, grounded in established chemical safety principles and data from analogous compounds.

This compound is classified as a hazardous substance. Based on the available data for this compound and its isomers, it is prudent to handle it with care, assuming a significant potential for adverse health effects upon exposure.[1]

GHS Hazard Classification:

The primary hazards associated with this compound and its close structural relatives are summarized below.[1][2][3]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

Routes of Exposure and Symptoms:

-

Inhalation: Inhalation of dust or vapors may lead to respiratory tract irritation, causing symptoms such as coughing and shortness of breath.[2][3]

-

Skin Contact: Direct contact can cause skin irritation, characterized by redness, itching, and pain.[2][3][4] Prolonged or repeated contact may lead to dermatitis.[5]

-

Eye Contact: The compound is a serious eye irritant.[2][3][4] Contact can cause significant pain, redness, and watering of the eyes.[2][4]

-

Ingestion: Ingestion is harmful and can lead to gastrointestinal irritation and other systemic effects.[2][4]

Toxicological Data Summary

Due to the limited availability of specific toxicological data for this compound, the following table includes information from closely related thiophene derivatives to provide a conservative safety assessment.

| Hazard Category | GHS Classification | Primary Health Effects | Supporting Compounds |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2][4] | Thiophene-2-carboxaldehyde[2][4][6], 2-Iodothiophene[7] |

| Skin Irritation | Category 2 | Causes skin irritation.[2][3][4] | Thiophene-2-carboxaldehyde[2][4], 3-Iodothiophene-2-carbaldehyde[3] |

| Eye Irritation | Category 2/2A | Causes serious eye irritation.[2][3][4] | Thiophene-2-carboxaldehyde[2][4], 3-Iodothiophene-2-carbaldehyde[3] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[4] | Thiophene-2-carboxaldehyde[4] |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[2][3] | Thiophene-2-carboxaldehyde[2], 3-Iodothiophene-2-carbaldehyde[3] |

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize the risk of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended PPE Ensemble:

-

Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[8] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[2][8]

-

Hand Protection: Chemically resistant gloves are required.[8] Nitrile or neoprene gloves are generally suitable, but it is crucial to consult the glove manufacturer's compatibility data.[4] Gloves must be inspected for any signs of degradation or perforation before use and should be changed immediately if contamination is suspected.

-

Body Protection: A flame-retardant lab coat that closes in the front is required. For larger quantities or tasks with a significant splash potential, a chemical-resistant apron or gown should be worn over the lab coat.

-

Respiratory Protection: All handling of this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][9]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. aksci.com [aksci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Iodothiophene | C4H3IS | CID 18921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Iodothiophene-2-carbaldehyde

Introduction: The Strategic Importance of Thiophene Scaffolds and the Suzuki-Miyaura Coupling

In the landscape of modern medicinal chemistry and materials science, thiophene-containing molecules represent a cornerstone for the development of novel therapeutics and functional materials.[1][2] The unique electronic properties and structural motifs of thiophenes make them privileged scaffolds in a diverse array of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a paramount tool for the construction of carbon-carbon bonds, offering unparalleled functional group tolerance and reliability.[3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling utilizing 4-iodothiophene-2-carbaldehyde, a versatile and reactive building block for the synthesis of complex 4-aryl and 4-heteroarylthiophene-2-carbaldehydes.[4][5][6][7] These products, in turn, serve as valuable precursors for a variety of pharmaceutical agents and advanced materials.[1][2]

This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust protocols to enable the successful application of this pivotal reaction.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

A comprehensive understanding of the Suzuki-Miyaura catalytic cycle is fundamental to successful reaction design and optimization. The reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The Suzuki-Miyaura Catalytic Cycle

Figure 1: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: The cycle commences with the oxidative addition of the organic halide (in our case, this compound) to a Pd(0) complex, forming a Pd(II) species.[3] This is often the rate-determining step. The subsequent transmetalation involves the transfer of the organic group from the boron reagent to the palladium center, a process critically mediated by the base.[8] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Dissecting the Reaction Components:

-